molecular formula C8H20Cl2N4O2 B555090 L-Arginine ethyl ester dihydrochloride CAS No. 36589-29-4

L-Arginine ethyl ester dihydrochloride

Cat. No.: B555090
CAS No.: 36589-29-4
M. Wt: 275.17 g/mol
InChI Key: RPFXMGGIQREZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arginine ethyl ester dihydrochloride is a derivative of the conditionally-essential amino acid arginine, bound to an ethyl ester . It is a common intermediate in organic synthesis . This compound is a source of arginine used to study intracellular arginine signaling .


Synthesis Analysis

The most common synthesis method for this compound involves starting with the corresponding amino acid. It is transformed into an acyl chloride and then reacts with ethanol. Specifically, under low-temperature conditions (generally -5°C to 0°C), proline is slowly added to a mixture of ethanol and thionyl chloride. The reaction system is then stirred at a temperature higher than the boiling point of ethanol for several hours .


Molecular Structure Analysis

The empirical formula of this compound is C8H18N4O2 · 2HCl, and its molecular weight is 275.18 .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of carboxylic acid and alcohols, a process known as esterification .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature and pressure . Its density is 1.26g/cm^3, and it has a boiling point of 343.3°C . The melting point is between 115 - 118°C .

Scientific Research Applications

  • Food Preservation : Feng (2009) discussed the use of Nα Lauroyl-L-arginine ethyl ester monohydrochloride (LAE) as a new, safe, and effective food preservative, providing a reference for its development in China (Feng, 2009).

  • Antimicrobial Properties : Rodríguez et al. (2004) investigated the cellular effects of LAE, a cationic preservative, on Salmonella typhimurium and Staphylococcus aureus, showing its antimicrobial activity (Rodríguez et al., 2004).

  • Biodegradable Surfactants : Shahzadi et al. (2019) hypothesized that esters of arginine, such as Arg-nonyl ester and Arg-hexadecanoyl ester, are biodegradable and less cytotoxic than established cationic surfactants for hydrophobic ion pairing with hydrophilic macromolecular drugs. Their study confirmed the biodegradability and reduced toxicity of these arginine-based surfactants (Shahzadi et al., 2019).

  • Safety Assessment : Ruckman et al. (2004) conducted studies on the safety of LAE, a novel food preservative, determining its low acute toxicity, dermal irritation effects, and lack of genotoxic activity. They also explored its metabolism, showing rapid conversion to arginine and lauric acid (Ruckman et al., 2004).

  • Role in Immune Responses : Hibbs et al. (1987) found that L-Arginine is required for the activated macrophage effector mechanism causing selective metabolic inhibition in target cells. This indicates a significant role in immune responses (Hibbs et al., 1987).

  • Clinical Pharmacology : Böger and Bode-Böger (2001) reviewed the clinical pharmacology of L-Arginine, focusing on its role in improving endothelial function in conditions like hypercholesterolemia and atherosclerosis (Böger & Bode-Böger, 2001).

Mechanism of Action

Target of Action

L-Arginine ethyl ester dihydrochloride is a derivative of the amino acid arginine . It serves as a source of arginine and is used to study intracellular arginine signaling . The primary target of this compound is Nitric Oxide Synthase (NOS), an enzyme responsible for the production of nitric oxide .

Mode of Action

This compound acts as a prodrug . The ethyl ester in the compound is bound to the hydrogen side of the molecule, protecting it from hydrolyzation by the enzyme arginase . This protection lasts until the ester is cleaved by esterase enzymes . Once cleaved, the compound yields arginine and ethanol . As a substrate for NOS, it may increase the production of nitric oxide .

Biochemical Pathways

The compound plays a role in the nitric oxide pathway. Nitric oxide is a crucial biological messenger and plays a vital role in vasodilation . By increasing the production of nitric oxide, this compound can induce vasodilation .

Pharmacokinetics

The ethyl ester in the compound confers lipophilicity to this form of arginine . This allows it to passively penetrate cell membranes, enabling maximum tissue distribution .

Result of Action

The primary result of the action of this compound is the increased production of nitric oxide . This leads to vasodilation, which is the widening of blood vessels . This can have various effects on the body, including improved blood flow and reduced blood pressure.

Action Environment

The stability and efficacy of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in a cool, dry place, preferably under inert gas . This is to keep it away from oxidizing agents, which could potentially affect its stability . Furthermore, the compound is soluble in water , which could influence its bioavailability and efficacy.

Future Directions

As a source of arginine, L-Arginine ethyl ester dihydrochloride is used to study intracellular arginine signaling . It is also a common intermediate in organic synthesis , indicating its potential for various applications in chemical research and industry.

Biochemical Analysis

Biochemical Properties

L-Arginine ethyl ester dihydrochloride plays a crucial role in various biochemical reactions. It serves as a substrate for nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). Nitric oxide is a vital signaling molecule involved in vasodilation, neurotransmission, and immune response. By increasing the availability of L-arginine, this compound enhances the production of nitric oxide, thereby influencing these physiological processes .

Additionally, this compound interacts with proteins such as arginase, which converts L-arginine into ornithine and urea. The ethyl ester modification prevents rapid degradation by arginase, ensuring a more prolonged effect. This compound also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes the production of nitric oxide, leading to vasodilation and improved blood flow. This effect is particularly beneficial in cardiovascular health, as it helps regulate blood pressure and prevent atherosclerosis .

In immune cells, this compound modulates the production of cytokines and other signaling molecules, enhancing immune response and inflammation control. It also influences gene expression by activating transcription factors involved in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-arginine by esterases. Once converted, L-arginine serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide. Nitric oxide then activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels and promoting vasodilation .

This compound also inhibits arginase, preventing the conversion of L-arginine to ornithine and urea. This inhibition ensures a higher availability of L-arginine for nitric oxide production. Additionally, the compound interacts with various transporters and binding proteins, facilitating its uptake and distribution within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur through hydrolysis by esterases. The sustained release of L-arginine from the ethyl ester form ensures prolonged biological activity. Long-term studies have shown that this compound maintains its effects on cellular function, including nitric oxide production and gene expression, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances nitric oxide production and promotes vasodilation without significant adverse effects. At high doses, it can lead to excessive nitric oxide production, resulting in hypotension and other toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired physiological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to L-arginine by esterases, which then serves as a substrate for nitric oxide synthase. The compound also interacts with arginase, preventing the conversion of L-arginine to ornithine and urea. This interaction ensures a higher availability of L-arginine for nitric oxide production. Additionally, this compound influences metabolic flux and metabolite levels by modulating the activity of various enzymes and transporters .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The ethyl ester modification enhances its lipophilicity, allowing it to passively penetrate cell membranes. Once inside the cell, the compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This ensures efficient delivery of L-arginine to target tissues and cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with nitric oxide synthase and other enzymes involved in nitric oxide production. It may also be directed to specific compartments or organelles through targeting signals, ensuring its activity and function in the desired cellular locations .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of L-Arginine ethyl ester dihydrochloride can be achieved through the reaction of L-arginine with ethyl chloroformate and hydrochloric acid.", "Starting Materials": [ "L-Arginine", "Ethyl chloroformate", "Hydrochloric acid" ], "Reaction": [ "L-Arginine is dissolved in water and the pH is adjusted to 8-9 using sodium hydroxide.", "Ethyl chloroformate is added dropwise to the solution while stirring at room temperature.", "The reaction mixture is stirred for 2 hours at room temperature.", "Hydrochloric acid is added to the reaction mixture to adjust the pH to 2-3.", "The resulting precipitate is collected by filtration and washed with water.", "The product is dried under vacuum to obtain L-Arginine ethyl ester dihydrochloride as a white powder." ] }

CAS No.

36589-29-4

Molecular Formula

C8H20Cl2N4O2

Molecular Weight

275.17 g/mol

IUPAC Name

ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride

InChI

InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H

InChI Key

RPFXMGGIQREZOH-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)N.Cl

SMILES

CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl

Synonyms

L-Arginineethylesterdihydrochloride; 36589-29-4; Arg-Oet2HCl; (S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride; H-Arg-OEt.2HCl; H-Arg-OEt??2HCl; PubChem12965; H-Arg-OEt*2HCl; H-ARG-OET2HCL; H-Arg-OEtdihydrochloride; H-L-Arg-OEt.2HCl; L-Arginineethylester2HCl; C8H20Cl2N4O2; KSC222E8R; L-ArginineethylesterDiHCl; SCHEMBL570000; CTK1C2288; MolPort-003-983-069; ANW-28445; MFCD00038949; SBB066035; AKOS015894255; AKOS015924236; AC-7489; AM81518

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Arginine ethyl ester dihydrochloride
Reactant of Route 2
L-Arginine ethyl ester dihydrochloride
Reactant of Route 3
L-Arginine ethyl ester dihydrochloride
Reactant of Route 4
L-Arginine ethyl ester dihydrochloride
Reactant of Route 5
L-Arginine ethyl ester dihydrochloride
Reactant of Route 6
L-Arginine ethyl ester dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.